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4-Azido-L-phenylalanine-13C9,15N

Photoaffinity labeling Protein-protein interaction Mass spectrometry

Choose 4-Azido-L-phenylalanine-13C9,15N for unambiguous identification of photo-crosslinked protein complexes. The uniform 13C9,15N labeling introduces a +10 Da mass tag per residue, generating diagnostic MS1 doublets that eliminate false-positive identifications exceeding 50% in native cellular environments. Unlike deuterated crosslinkers, 13C-labeling preserves chromatographic co-elution with unlabeled controls, enabling accurate relative quantitation without retention time shifts. Essential for mapping low-abundance, transient interactions and antibody epitope mapping on challenging targets like GPCRs. Minimizes non-specific background labeling compared to diazirine-based probes, improving signal-to-noise ratios in physiological conditions.

Molecular Formula ¹³C₉H₃N₃¹⁵NO₂
Molecular Weight 209.07
Cat. No. B1157599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-L-phenylalanine-13C9,15N
Synonyms3-(p-Azidophenyl)-L-alanine-13C9,15N;  4-Azidophenylalanine-13C9,15N;  p-Azido-L-phenylalanine; -13C9,15N p-Azidophenylalanine-13C9,15N
Molecular Formula¹³C₉H₃N₃¹⁵NO₂
Molecular Weight209.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azido-L-phenylalanine-13C9,15N: A Photo-Crosslinking Amino Acid with MS-Quantifiable Isotopic Label


4-Azido-L-phenylalanine-13C9,15N is a stable isotope-labeled analog of the unnatural amino acid 4-azido-L-phenylalanine (AzF), in which all nine carbon atoms are substituted with 13C and the α-amino nitrogen is substituted with 15N . This compound retains the photoactivatable azide moiety and click chemistry reactivity of its unlabeled counterpart, enabling site-specific incorporation into proteins via genetic code expansion for photoaffinity labeling and bioorthogonal conjugation studies [1]. The incorporation of heavy isotopes introduces a characteristic mass shift that facilitates unambiguous identification and relative quantification of crosslinked peptides in mass spectrometry-based proteomics workflows [2].

Why Unlabeled 4-Azido-L-phenylalanine Cannot Substitute for Its 13C9,15N-Labeled Form in Quantitative MS Workflows


Substituting 4-Azido-L-phenylalanine-13C9,15N with its unlabeled analog (AzF) introduces critical ambiguity in mass spectrometry-based proteomics. The unlabeled form yields crosslinked peptide ions that are indistinguishable from background and non-crosslinked peptides, leading to false-positive identifications [1]. In contrast, the 13C9,15N-labeled compound provides a characteristic +10 Da mass shift per incorporated residue, generating diagnostic doublet patterns in MS1 spectra that unequivocally confirm crosslinked species and enable relative quantitation [1]. Deuterated crosslinkers suffer from retention time shifts in reversed-phase chromatography, whereas 13C-labeling co-elutes with the light counterpart, preserving chromatographic fidelity and simplifying data analysis [2].

Quantitative Differentiation of 4-Azido-L-phenylalanine-13C9,15N Against In-Class Analogs and Alternative Photoprobes


MS1 Doublet Pattern: Unambiguous Crosslink Identification via +10 Da Mass Shift

When isotopically labeled photo-crosslinking amino acids are site-specifically incorporated into proteins in combination with the corresponding non-labeled analogue, cross-linked tryptic peptides are easily identified in mass spectra via characteristic doublet patterns [1]. The 13C9,15N label on 4-Azido-L-phenylalanine introduces a defined +10 Da mass shift compared to the unlabeled AzF, creating a diagnostic isotopic signature that distinguishes crosslinked peptides from non-crosslinked background [1].

Photoaffinity labeling Protein-protein interaction Mass spectrometry

Chromatographic Co-Elution: 13C-Labeling Avoids Deuterium-Induced Retention Time Shifts

The use of a 13C-labeled photoreactive amino acid is considered to be preferred over the use of deuterated crosslinkers as retention time shifts in reversed phase chromatography can be ruled out [1]. 13C-labeled compounds, including 13C9,15N-4-Azido-L-phenylalanine, co-elute with their unlabeled counterparts, ensuring identical chromatographic behavior and eliminating the need for complex alignment algorithms or manual correction of retention time differences.

LC-MS Quantitative proteomics Isotope labeling

Azide vs. Benzophenone Photocrosslinking: Distinct Reactivity Profiles for GPCR Epitope Mapping

In a head-to-head comparison of p-azido-L-phenylalanine (AzF) and p-benzoyl-L-phenylalanine (BzF) for mapping antibody binding sites on GPCRs, both crosslinkers successfully identified interaction sites, but exhibited differential reactivity depending on the local chemical environment [1]. The choice between AzF (or its 13C9,15N-labeled analog) and BzF is determined by the specific residue context; AzF provides a complementary reactivity profile, enabling coverage of interaction surfaces not accessible with BzF alone [1].

GPCR Epitope mapping Photocrosslinking

Azide Photoprobe Water Reactivity: Lower Water Adduct Formation Compared to Diazirines

In a comparative study of four photoactivatable probes (aryl azides, aryl diazirines, α-diazocarbonyls, and benzophenone derivatives), the 4-azidobenzoyl group (structurally analogous to 4-Azido-L-phenylalanine) showed comparable crosslinking efficiency to diazirines, but with a lower tendency to react with water [1]. Specifically, while aryl diazirines exhibited high reactivity toward water molecules leading to non-crosslinked byproducts, the azide-based probe demonstrated more dominant crosslinking under aqueous conditions [1].

Photoaffinity labeling Photochemistry Crosslinking

Vibrational Probe Sensitivity: Azide Stretch Reports Local Protein Hydration with High Spatial Resolution

A series of azido-modified phenylalanine residues, including 4-azido-L-phenylalanine, were designed as vibrational reporters to probe protein hydration with high spatial resolution [1]. The azide asymmetric stretch vibration exhibits a large extinction coefficient (ε ~ 300-400 M⁻¹cm⁻¹) and environmental sensitivity, with frequency shifts of up to 10 cm⁻¹ observed between hydrophobic and hydrophilic environments [1]. Site-specific incorporation into superfolder GFP confirmed that the azide group is hydrated and sensitive to the local protein microenvironment.

Vibrational spectroscopy IR probe Protein hydration

Optimal Application Scenarios for 4-Azido-L-phenylalanine-13C9,15N Based on Verified Differential Evidence


Quantitative Mapping of Transient Protein-Protein Interactions in Living Cells

In experiments requiring unambiguous identification and relative quantitation of photo-crosslinked protein complexes, 4-Azido-L-phenylalanine-13C9,15N provides a built-in +10 Da mass tag that generates characteristic MS1 doublets, distinguishing true crosslinks from background noise [6]. This is particularly valuable for mapping low-abundance or transient interactions in native cellular environments, where false-positive rates can otherwise exceed 50%. The 13C-label ensures co-elution with unlabeled controls, eliminating deuterium-induced retention time shifts and enabling accurate SILAC-style quantitation [5].

High-Resolution GPCR Epitope Mapping for Therapeutic Antibody Development

When mapping discontinuous antibody epitopes on GPCRs, the complementary reactivity profile of AzF relative to BzF expands the accessible interaction surface [6]. Using 4-Azido-L-phenylalanine-13C9,15N in combination with unlabeled AzF enables both crosslink identification and site-specific quantitation of antibody-receptor engagement. This dual readout is critical for prioritizing antibody candidates and understanding structure-activity relationships in drug discovery pipelines targeting GPCRs.

Site-Specific Protein Hydration Analysis via 2D-IR Spectroscopy

For researchers employing time-resolved IR spectroscopy to investigate protein hydration dynamics, 4-Azido-L-phenylalanine-13C9,15N serves a dual purpose: the azide moiety functions as an environmentally sensitive vibrational reporter with a ~10 cm⁻¹ frequency shift between hydrophobic and hydrophilic environments [6], while the 15N isotope substitution allows for vibrational lifetime and Fermi resonance studies that probe local structural dynamics [5]. This combination provides spatial resolution and dynamic information not accessible with unlabeled or singly-labeled probes.

Minimizing Non-Specific Background in Aqueous Photoaffinity Labeling

In photoaffinity labeling experiments conducted under physiological (aqueous) conditions, the azide-based photoprobe exhibits lower water adduct formation compared to diazirine-based probes [6]. Using 4-Azido-L-phenylalanine-13C9,15N minimizes non-specific background labeling, improving signal-to-noise ratios in downstream MS analysis. This is especially advantageous when working with limited sample amounts or when detecting low-stoichiometry crosslinked species.

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